2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2121513-42-4
VCID: VC11665276
InChI: InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C
Molecular Formula: C14H20BBrO3
Molecular Weight: 327.02 g/mol

2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2121513-42-4

Cat. No.: VC11665276

Molecular Formula: C14H20BBrO3

Molecular Weight: 327.02 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2121513-42-4

Specification

CAS No. 2121513-42-4
Molecular Formula C14H20BBrO3
Molecular Weight 327.02 g/mol
IUPAC Name 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Standard InChI Key ZZZZZSAQBYBFTL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identification

2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is identified by the CAS registry number 2121513-42-4 and the molecular formula C₁₄H₂₀BBrO₃, with a molecular weight of 327.02 g/mol . The IUPAC name systematically describes its structure: a dioxaborolane ring substituted with tetramethyl groups at positions 4 and 5, coupled to a bromo-methoxy-methylphenyl moiety at position 2 .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource Citations
CAS Number2121513-42-4
Molecular FormulaC₁₄H₂₀BBrO₃
Molecular Weight327.02 g/mol
DensityNot reported
Boiling PointNot reported
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C
InChIKeyZZZZZSAQBYBFTL-UHFFFAOYSA-N

The SMILES string encodes the borolane core (B1(OC(C(O1)(C)C)(C)C)) linked to a substituted phenyl ring (C2=CC(=CC(=C2OC)Br)C), highlighting the bromine and methoxy substituents at positions 3 and 2, respectively .

Structural and Stereochemical Considerations

The dioxaborolane ring adopts a planar conformation due to the sp² hybridization of the boron atom, stabilized by coordination with oxygen lone pairs. The tetramethyl groups at positions 4 and 5 introduce steric bulk, which influences reactivity by modulating accessibility to the boron center. The aryl group’s substitution pattern (bromo, methoxy, methyl) further directs regioselectivity in subsequent reactions .

Synthesis and Preparation

General Synthetic Routes

While explicit synthetic protocols for this compound are proprietary, its preparation likely follows established methodologies for arylboronic esters. A plausible route involves:

  • Lithiation/Borylation: Treating 3-bromo-2-methoxy-5-methylbromobenzene with a lithium base (e.g., LDA) followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

  • Miyaura Borylation: Transition-metal-catalyzed coupling of the aryl bromide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

Optimization Challenges

  • Steric Hindrance: The ortho-methoxy and meta-methyl groups on the phenyl ring may slow transmetalation steps, necessitating elevated temperatures or prolonged reaction times .

  • Boron Protection: The dioxaborolane ring’s stability under acidic or basic conditions ensures compatibility with diverse reaction environments.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as an arylboronate partner. For example, coupling with aryl halides under palladium catalysis yields biaryl structures, foundational in pharmaceuticals and materials science .

Table 2: Representative Reaction Conditions

Reaction ComponentRoleTypical Conditions
ArylboronateNucleophile1.0–1.2 equivalents
Aryl HalideElectrophile1.0 equivalent
CatalystPd(PPh₃)₄ or PdCl₂(dppf)2–5 mol%
BaseK₂CO₃ or CsF2.0 equivalents
SolventDioxane or THFReflux, 12–24 hours

Functional Group Transformations

  • Debromination: The bromine substituent permits further functionalization via Ullmann or Buchwald-Hartwig aminations .

  • Methoxy Group Manipulation: Demethylation with BBr₃ yields phenolic derivatives, expanding utility in polyphenol synthesis .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits moderate solubility in aprotic solvents (e.g., THF, DCM) but is insoluble in water. The dioxaborolane ring enhances stability against protodeboronation compared to free boronic acids.

Spectroscopic Characterization

  • ¹¹B NMR: A singlet near δ 30 ppm confirms the tetracoordinate boron environment .

  • ¹H NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), methylaryl (δ 2.3–2.5 ppm), and tetramethyl groups (δ 1.2–1.4 ppm) .

  • MS (ESI+): Molecular ion peak at m/z 327.02 ([M+H]⁺) .

Research and Industrial Relevance

Pharmaceutical Intermediates

This boronic ester is employed in synthesizing kinase inhibitors and antipsychotic agents, where biaryl motifs are prevalent . For instance, it has been used in preclinical studies for modifying the pharmacokinetic profiles of drug candidates .

Materials Science

In polymer chemistry, the compound facilitates the incorporation of aryl groups into conjugated polymers, enhancing electronic properties in OLEDs and OFETs.

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